molecular formula C8H9BrClNO B567350 5-Bromo-3-chloro-2-isopropoxypyridine CAS No. 1211531-67-7

5-Bromo-3-chloro-2-isopropoxypyridine

Cat. No.: B567350
CAS No.: 1211531-67-7
M. Wt: 250.52
InChI Key: LPLUCQNCCSTLNT-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-isopropoxypyridine is a chemical compound with the molecular formula C₈H₉BrClNO and a molecular weight of 250.52 g/mol . It is a pyridine derivative, characterized by the presence of bromine, chlorine, and isopropoxy groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination and chlorination of 2-isopropoxypyridine under controlled conditions . The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of 5-Bromo-3-chloro-2-isopropoxypyridine may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-isopropoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-isopropoxypyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chloro-2-isopropoxypyridine is unique due to the presence of both bromine and chlorine atoms along with the isopropoxy group on the pyridine ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-3-chloro-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLUCQNCCSTLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729339
Record name 5-Bromo-3-chloro-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211531-67-7
Record name 5-Bromo-3-chloro-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (25.7 g, 229 mmol) was added to 2-propanol (100 mL, 57.3 mmol) and the solution was stirred at 95° C. for 3 h, then 5-bromo-2,3-dichloropyridine (13 g, 57.3 mmol) was added. This reaction was refluxed overnight. The reaction mixture was cooled to room temperature and partitioned between ethyl acetate and water. The organic phase was washed with water and saturated brine, dried over sodium sulphate and evaporated in vacuo to afford the crude product 5-bromo-3-chloro-2-[(1-methylethyl)oxy]pyridine (D107) (14.5 g), which was used directly without further purification.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two

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